molecular formula C9H6N2O3 B13467392 5-Nitroisoquinolin-6-ol

5-Nitroisoquinolin-6-ol

Cat. No.: B13467392
M. Wt: 190.16 g/mol
InChI Key: ZQVUOVYLTRVHDQ-UHFFFAOYSA-N
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Description

5-Nitroisoquinolin-6-ol is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. This compound is notable for its nitro group at the 5-position and a hydroxyl group at the 6-position, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitroisoquinolin-6-ol typically involves the nitration of isoquinolin-6-ol. This can be achieved through various nitration reactions using nitric acid and sulfuric acid as nitrating agents. The reaction conditions often require controlled temperatures to ensure selective nitration at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 5-Nitroisoquinolin-6-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur at various positions on the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 5-nitroisoquinolin-6-one.

    Reduction: Formation of 5-aminoisoquinolin-6-ol.

    Substitution: Formation of halogenated derivatives such as 5-nitro-6-chloroisoquinolin-6-ol.

Scientific Research Applications

5-Nitroisoquinolin-6-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of novel drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Nitroisoquinolin-6-ol involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

    Isoquinoline: Lacks the nitro and hydroxyl groups, making it less reactive in certain chemical reactions.

    5-Nitroisoquinoline: Similar structure but lacks the hydroxyl group, affecting its solubility and reactivity.

    6-Hydroxyisoquinoline: Lacks the nitro group, resulting in different chemical and biological properties.

Uniqueness: 5-Nitroisoquinolin-6-ol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

5-nitroisoquinolin-6-ol

InChI

InChI=1S/C9H6N2O3/c12-8-2-1-6-5-10-4-3-7(6)9(8)11(13)14/h1-5,12H

InChI Key

ZQVUOVYLTRVHDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)[N+](=O)[O-])O

Origin of Product

United States

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